Valacyclovir

Description

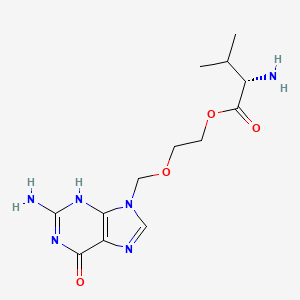

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023732 | |

| Record name | Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

124832-26-4, 124832-27-5 | |

| Record name | Valacyclovir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124832-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valaciclovir [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valaciclovir | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1IW7Q79D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Valacyclovir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Valaciclovir | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170-172 | |

| Record name | Valaciclovir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00577 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Valacyclovir's Mechanism of Action on Viral DNA Polymerase: A Molecular Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valacyclovir, a cornerstone of antiviral therapy against Herpesviridae, operates through a sophisticated, multi-step mechanism that ensures high specificity and potency. As a prodrug, its clinical efficacy is rooted in its efficient conversion to the active moiety, acyclovir, which, once intracellularly phosphorylated, targets the viral DNA polymerase with surgical precision. This guide provides a detailed deconstruction of this mechanism, from the initial bioactivation cascade to the molecular interactions that culminate in the cessation of viral replication. We will explore the dual-pronged inhibitory strategy of competitive binding and obligate chain termination, the enzymatic basis for its selective toxicity, and the genetic underpinnings of viral resistance. This document is intended for drug development professionals and researchers, offering field-proven insights and detailed experimental protocols to support further investigation into this critical class of antiviral agents.

The Strategic Advantage of a Prodrug: Introduction to this compound

This compound is the L-valine ester of acyclovir, a design that dramatically enhances its oral bioavailability from approximately 10-20% for acyclovir to about 54% for this compound.[1][2] This improvement is critical for achieving therapeutic plasma concentrations that are three to five times higher than those attainable with oral acyclovir, facilitating less frequent dosing and improving patient compliance.[2][3] Upon oral administration, this compound is rapidly and extensively converted to acyclovir and L-valine by intestinal and hepatic hydrolases.[1][4] The resulting acyclovir is the molecule that embarks on the intracellular journey to inhibit viral replication.[5] this compound itself is an inactive compound; its entire mechanism of action is predicated on its successful conversion to acyclovir and the subsequent selective activation within virus-infected cells.[4][6]

The Bioactivation Cascade: A Pathway to Potency

The remarkable selectivity of acyclovir stems from its targeted activation pathway, which relies on a unique viral enzyme. This ensures that the cytotoxic potential of the drug is unleashed predominantly within infected cells, sparing healthy host cells.[7][8]

The Gatekeeper: Viral Thymidine Kinase (TK) Mediated Monophosphorylation

The first and most critical step in acyclovir's activation is its phosphorylation to acyclovir monophosphate.[9] This reaction is catalyzed with high efficiency by a virus-encoded thymidine kinase (TK), an enzyme present in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV).[10][11] Host cell TKs do not recognize acyclovir as a substrate, meaning the drug remains largely inert in uninfected cells.[8][12] This initial phosphorylation is the rate-limiting step and the primary determinant of acyclovir's selective toxicity.[10][13]

Host Cell Kinase Amplification

Once viral TK has generated acyclovir monophosphate, host cellular enzymes take over. Cellular guanylate kinase converts the monophosphate form to acyclovir diphosphate. Subsequently, other cellular kinases complete the process, adding a third phosphate group to form acyclovir triphosphate (ACV-TP), the active antiviral agent.[4][7] The concentration of ACV-TP in HSV-infected cells can be 40 to 100 times greater than in uninfected cells, creating a potent and localized antiviral state.[8]

References

- 1. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. everlywell.com [everlywell.com]

- 3. Acyclovir Levels in Serum and Cerebrospinal Fluid after Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. Understanding the Antiviral Effects: How Valaciclovir Works to Combat Viral Infections - Los Angeles Hub [wdch10.laphil.com]

- 6. cosmedic-training.co.uk [cosmedic-training.co.uk]

- 7. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 8. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 11. journals.asm.org [journals.asm.org]

- 12. benchchem.com [benchchem.com]

- 13. Penciclovir - Wikipedia [en.wikipedia.org]

Valacyclovir's Antiviral Spectrum Against Herpesviruses: A Technical Guide

Abstract

Valacyclovir, the L-valyl ester prodrug of acyclovir, represents a cornerstone in the management of infections caused by the Herpesviridae family. Its development marked a significant advancement over its parent compound, acyclovir, primarily through a vastly improved pharmacokinetic profile that enhances therapeutic efficacy and patient compliance. This guide provides a deep technical analysis of this compound's antiviral spectrum, designed for researchers, scientists, and drug development professionals. We will dissect its molecular mechanism of action, present a quantitative analysis of its potency against various herpesviruses, detail the gold-standard methodologies for evaluating its antiviral activity, and explore the mechanisms of viral resistance. The narrative is grounded in established scientific principles, explaining the causality behind experimental choices and providing self-validating frameworks for the described protocols.

The Prodrug Advantage: From this compound to Acyclovir Triphosphate

This compound itself is an inactive compound; its therapeutic utility is entirely dependent on its efficient in vivo conversion to the active antiviral agent, acyclovir.[1][2] This biotransformation is the core of its design and a critical determinant of its clinical success.

Pharmacokinetic Superiority

Upon oral administration, this compound is rapidly absorbed from the gastrointestinal tract, likely utilizing intestinal dipeptide transporters, and undergoes extensive first-pass metabolism in the intestine and liver.[1][3][4][5] Esterase enzymes hydrolyze the L-valine ester, releasing acyclovir and the natural amino acid L-valine.[1][6] This process is remarkably efficient, resulting in an oral bioavailability for acyclovir of approximately 55%, a three- to five-fold increase compared to the 15-30% bioavailability of orally administered acyclovir.[6][7][8] This enhanced bioavailability allows this compound to achieve higher systemic acyclovir concentrations with less frequent dosing, a significant advantage for treatment efficacy and patient adherence.[2][6][9]

The Molecular Mechanism: A Pathway of Selective Activation

The antiviral activity of acyclovir is contingent upon its conversion into a triphosphate form, a process that occurs with high selectivity within virus-infected cells. This selectivity is the foundation of its favorable safety profile.

-

Initial Viral-Specific Phosphorylation : The first and rate-limiting step is the phosphorylation of acyclovir to acyclovir monophosphate. This reaction is catalyzed by a virus-encoded thymidine kinase (TK).[1][10] The TK produced by herpesviruses like HSV and VZV has a binding affinity for acyclovir that is approximately 200 times greater than that of the host cell's TK.[11] Consequently, acyclovir is efficiently trapped and activated primarily within infected cells, minimizing effects on uninfected host cells.

-

Host Cell Kinase Conversion : Once formed, acyclovir monophosphate is sequentially phosphorylated by host cell guanylate kinase to the diphosphate form, and then by other cellular kinases to the active acyclovir triphosphate (ACV-TP).[1][12]

-

Inhibition of Viral DNA Synthesis : ACV-TP acts as a potent and specific inhibitor of viral DNA polymerase.[13] It achieves this through two distinct mechanisms:

-

Competitive Inhibition : ACV-TP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase.

-

Chain Termination : Upon incorporation into the growing viral DNA strand, ACV-TP acts as a chain terminator.[12] Because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, DNA elongation is halted, aborting viral replication.

-

The following diagram illustrates this multi-step activation and inhibition pathway.

Caption: Mechanism of this compound Activation and Action.

Quantitative Antiviral Spectrum

The clinical utility of this compound is defined by the in vitro susceptibility of different herpesviruses to its active form, acyclovir. This activity is typically quantified by the 50% effective concentration (EC₅₀), the drug concentration required to inhibit viral replication by 50% in cell culture.

This compound's activity is most pronounced against the alpha-herpesviruses (HSV-1, HSV-2, VZV) due to their highly efficient TK enzymes. Its efficacy diminishes against beta- and gamma-herpesviruses, which either lack a specific TK or possess one that does not efficiently phosphorylate acyclovir.

| Virus Family | Virus | In Vitro Potency (Acyclovir EC₅₀) | Clinical Relevance of this compound |

| Alpha-herpesvirinae | Herpes Simplex Virus 1 (HSV-1) | 0.1 - 1.0 µM | High: Treatment of orolabial and genital herpes.[6][12] |

| Herpes Simplex Virus 2 (HSV-2) | 0.2 - 2.5 µM | High: Treatment and suppression of genital herpes.[6][12] | |

| Varicella-Zoster Virus (VZV) | 0.8 - 4.0 µM | High: Treatment of herpes zoster (shingles) and varicella (chickenpox).[6][12][14] | |

| Beta-herpesvirinae | Cytomegalovirus (CMV) | 50 - >200 µM | Limited/Prophylactic: Generally resistant. High-dose this compound is used for CMV prophylaxis in transplant recipients.[12][15] |

| Human Herpesvirus 6 (HHV-6) | ~10 - 100 µM | Low: Not a standard therapy; clinical efficacy is not established. | |

| Human Herpesvirus 7 (HHV-7) | Generally Resistant | None: Not clinically effective. | |

| Gamma-herpesvirinae | Epstein-Barr Virus (EBV) | 1 - 10 µM (lytic) | Limited: Can reduce viral shedding but has not proven effective for treating acute mononucleosis.[12] |

| Human Herpesvirus 8 (HHV-8) | Generally Resistant | None: Not clinically effective. |

Note: EC₅₀ values are approximate and can vary based on the cell line, viral strain, and assay methodology used.

Methodologies for Antiviral Susceptibility Testing

Determining the antiviral spectrum and potency of a compound like this compound requires robust, reproducible in vitro assays. These protocols form the basis of antiviral drug discovery and clinical resistance monitoring. All antiviral testing must be paralleled by cytotoxicity assays to ensure that the observed effects are due to specific antiviral activity and not simply cell death. The resulting ratio, the Selectivity Index (SI = CC₅₀/EC₅₀), is a critical measure of a drug's therapeutic window.

Gold Standard: Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the definitive method for assessing antiviral susceptibility, measuring the ability of a drug to inhibit the formation of viral plaques (localized areas of cell destruction) in a monolayer of host cells.[16]

-

Cell Plating: Seed susceptible host cells (e.g., Vero cells for HSV) in 6-well or 12-well plates. Incubate until a confluent monolayer forms (typically 24-48 hours).

-

Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of acyclovir (the active metabolite) in cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a standardized amount of virus (e.g., 50-100 plaque-forming units [PFU] per well) for 1-2 hours to allow for viral adsorption.

-

Drug Application & Overlay: After adsorption, remove the virus inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., medium containing 1% methylcellulose or agarose) that includes the various concentrations of the test compound. This overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.

-

Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque development.

-

Plaque Visualization: Aspirate the overlay. Fix the cells with a methanol or formalin solution. Stain the cell monolayer with a dye, such as crystal violet, which stains viable cells. Plaques will appear as clear, unstained zones against a stained background of healthy cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to a "virus control" (no drug). The EC₅₀ is determined by plotting the percent inhibition against the drug concentration and using regression analysis.

Caption: Workflow for the Plaque Reduction Assay (PRA).

Measuring Progeny: Virus Yield Reduction Assay (VYRA)

The VYRA is a powerful alternative that quantifies the total production of infectious virus particles. It is particularly useful for viruses that do not form clear plaques or when a more sensitive measure of replication inhibition is needed.[17][18]

-

Cell Plating & Drug Treatment: Seed host cells in multi-well plates (e.g., 24-well). Once confluent, treat the cells with serial dilutions of the antiviral compound for a set period (e.g., 1-2 hours).

-

High-Multiplicity Infection: Infect the cells with the virus at a high Multiplicity of Infection (MOI), such as MOI = 1 to 5, to ensure that nearly all cells are infected simultaneously.

-

Incubation: After a 1-2 hour adsorption period, wash the cells to remove unadsorbed virus and add fresh medium containing the respective drug concentrations. Incubate for a full viral replication cycle (e.g., 24-48 hours).

-

Harvest Progeny Virus: At the end of the incubation period, harvest the cell culture supernatant (and/or cell lysate). This sample contains the progeny virus produced during the replication cycle.

-

Titer Determination: Determine the viral titer in the harvested samples using a standard titration method, such as a Plaque Assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

-

Data Analysis: Calculate the reduction in viral yield (in PFU/mL or TCID₅₀/mL) for each drug concentration compared to the no-drug control. Determine the EC₅₀ value via regression analysis.

Caption: Workflow for the Virus Yield Reduction Assay (VYRA).

Viral Resistance: Mechanisms and Assessment

While resistance to acyclovir (and thus this compound) is uncommon in immunocompetent individuals (<0.5%), it is a significant clinical concern in immunocompromised patients (~5%), where prolonged or suppressive therapy creates selective pressure.[19] Understanding the molecular basis of resistance is crucial for patient management and the development of next-generation antivirals.

Molecular Basis of Resistance

Resistance primarily arises from mutations in two viral genes that are central to the drug's mechanism of action.[13]

-

Thymidine Kinase (TK) Gene (UL23 in HSV): This is the most common site of resistance, accounting for over 95% of resistant clinical isolates.[13] Mutations can lead to:

-

TK-Deficient Phenotype: Frameshift mutations or nonsense codons result in a truncated, non-functional, or absent TK enzyme. These viruses cannot perform the initial, critical phosphorylation of acyclovir.[10][13]

-

TK-Altered Phenotype: Missense mutations can alter the enzyme's substrate-binding site, reducing its affinity for acyclovir while preserving its ability to phosphorylate the natural substrate, thymidine.

-

-

DNA Polymerase Gene (UL30 in HSV): Mutations in this gene are less frequent but can confer resistance even in the presence of a functional TK. These mutations alter the polymerase structure such that it can discriminate between dGTP and ACV-TP, preventing the active drug from binding or being incorporated into the DNA chain.

Caption: Molecular Sites of this compound/Acyclovir Resistance.

Laboratory Assessment of Resistance

-

Phenotypic Testing: This involves performing a Plaque Reduction Assay or Virus Yield Reduction Assay on a clinical viral isolate. The resulting EC₅₀ is compared to that of a known wild-type, drug-susceptible strain. A significant increase (e.g., >3-fold) in the EC₅₀ indicates resistance.[20]

-

Genotypic Testing: This method uses PCR to amplify the viral TK and DNA polymerase genes directly from a clinical specimen, followed by DNA sequencing to identify mutations known to confer resistance.[10][16] This approach is faster than phenotypic testing and can be performed even if the virus fails to grow in culture.

Conclusion

This compound's intelligent prodrug design provides a highly bioavailable and effective therapy for common herpesvirus infections, particularly those caused by HSV-1, HSV-2, and VZV. Its mechanism of action, rooted in selective activation by viral thymidine kinase, affords a wide therapeutic window and a favorable safety profile. While its spectrum is largely confined to the alpha-herpesviruses, its clinical impact within this sphere has been profound. The methodologies for assessing its activity are well-established, and a clear understanding of its resistance pathways is essential for managing treatment failures, especially in vulnerable patient populations. Future research will continue to focus on developing antivirals with novel mechanisms of action to overcome resistance and broaden the therapeutic arsenal against the diverse family of human herpesviruses.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. yourdoctors.online [yourdoctors.online]

- 3. Metabolic disposition of the acyclovir prodrug valaciclovir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. everlywell.com [everlywell.com]

- 10. journals.asm.org [journals.asm.org]

- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 12. Valaciclovir - Wikipedia [en.wikipedia.org]

- 13. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Valaciclovir: development, clinical utility and potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral Therapy, Susceptibility Testing, and Prevention | Basicmedical Key [basicmedicalkey.com]

- 17. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. ibtbioservices.com [ibtbioservices.com]

- 19. This compound for herpes simplex virus infection: long-term safety and sustained efficacy after 20 years' experience with acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core: Initial Studies on Valacyclovir for Cytomegalovirus Infections

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unmet Need and the Prodrug Proposition

Cytomegalovirus (CMV), a ubiquitous betaherpesvirus, represents a significant cause of morbidity and mortality, particularly in immunocompromised populations such as organ transplant recipients and individuals with advanced HIV infection. In the early days of antiviral therapy, treatment options for CMV were limited and often fraught with toxicity. Intravenous (IV) ganciclovir was the standard of care, but its use was complicated by myelosuppression and the need for long-term venous access. Oral acyclovir, while effective against other herpesviruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), exhibited poor and erratic oral bioavailability (15-30%), rendering it largely ineffective for achieving the systemic concentrations required to inhibit CMV replication.[1][2] This created a pressing need for a safe, effective, and orally bioavailable agent for CMV prophylaxis and treatment.

Valacyclovir, the L-valyl ester prodrug of acyclovir, was developed to overcome the pharmacokinetic limitations of its parent compound. The addition of the valine ester facilitates active transport in the intestine, leading to rapid and extensive conversion to acyclovir via first-pass metabolism.[2][3] This strategic chemical modification results in a three- to five-fold increase in acyclovir bioavailability, achieving plasma concentrations comparable to those obtained with intravenous acyclovir.[3] This favorable pharmacokinetic profile was the primary rationale for investigating this compound as a potential weapon against CMV.[3][4]

Part 1: The Scientific Rationale and Preclinical Foundation

Mechanism of Action: A Tale of Two Kinases

Acyclovir's mechanism of action against HSV and VZV is well-established. It relies on a viral-encoded thymidine kinase (TK) for its initial phosphorylation to acyclovir monophosphate. Host cellular enzymes then complete the conversion to the active acyclovir triphosphate, which acts as a competitive inhibitor and chain terminator of the viral DNA polymerase.[2]

However, CMV does not encode a TK. Instead, it possesses a protein kinase homolog, UL97, which can phosphorylate ganciclovir. The initial hypothesis was that UL97 might also be capable of phosphorylating acyclovir, albeit less efficiently. In vitro studies confirmed that acyclovir does have activity against CMV, but at concentrations significantly higher than those required for HSV.[5][6] Mean 50% inhibitory concentrations (ID50) for acyclovir against CMV isolates were often in the range of 50-60 µM, whereas ganciclovir was effective at concentrations around 2.5 µM.[7] This suggested that while the mechanism was plausible, achieving therapeutic concentrations with standard oral acyclovir was not feasible. The promise of this compound was its ability to elevate plasma acyclovir levels into this potentially therapeutic window.[8]

In Vitro Susceptibility Studies

Early laboratory investigations were crucial in defining the potential and limitations of acyclovir against CMV. These studies typically employed plaque reduction assays in fibroblast cell lines.

-

Comparative Efficacy: Head-to-head comparisons consistently showed that CMV isolates were approximately 25-fold more sensitive to ganciclovir than to acyclovir.[7]

-

Concentration Requirements: Studies demonstrated that achieving 90% or greater inhibition of CMV replication required acyclovir concentrations between 25 to 100 µg/ml.[9]

-

This compound's Direct Activity: More recent in vitro analyses comparing this compound and acyclovir directly against CMV confirmed that both exhibit poor anti-CMV effects compared to ganciclovir, with robust activity only seen at high concentrations.[10][11] This underscores that this compound's clinical utility is not due to any intrinsic activity of the prodrug itself, but solely due to its ability to deliver high concentrations of acyclovir.

Experimental Protocol: CMV Plaque Reduction Assay

This foundational in vitro assay quantifies the ability of an antiviral compound to inhibit the replication of CMV, measured by the reduction in the number of viral plaques.

Methodology:

-

Cell Culture: Human diploid fibroblasts (e.g., MRC-5) are seeded in 6-well plates and grown to confluence to form a monolayer.

-

Virus Inoculation: The cell monolayer is infected with a standardized inoculum of a laboratory-adapted or clinical isolate of CMV. The virus is allowed to adsorb for 90-120 minutes.

-

Drug Application: After adsorption, the viral inoculum is removed. The cells are then overlaid with a medium (e.g., Eagle's Minimum Essential Medium) containing methylcellulose and serial dilutions of the test compound (this compound/acyclovir) or a control (ganciclovir, placebo).

-

Incubation: Plates are incubated at 37°C in a 5% CO2 environment for 7 to 14 days to allow for the formation of viral plaques (localized areas of infected, dead cells).

-

Plaque Visualization: The overlay is removed, and the cell monolayer is fixed with methanol and stained with a solution like crystal violet.

-

Quantification: Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted.

-

Data Analysis: The concentration of the drug that reduces the number of plaques by 50% compared to the placebo control is calculated and reported as the IC50.

Visualization: this compound's Bioactivation and Mechanism of Action

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The use of acyclovir for cytomegalovirus infections in the immunocompromised host - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opposite effects of cytomegalovirus UL54 exonuclease domain mutations on acyclovir and cidofovir susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro susceptibility of cytomegalovirus isolates from immunocompromised patients to acyclovir and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized, double-blind trial of valaciclovir prophylaxis for cytomegalovirus disease in patients with advanced human immunodeficiency virus infection. AIDS Clinical Trials Group Protocol 204/Glaxo Wellcome 123-014 International CMV Prophylaxis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo responses of cytomegalovirus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of human cytomegalovirus replication by valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

The Transformation of a Potent Antiviral: A Technical Guide to the Discovery and Development of Valacyclovir, the High-Bioavailability Prodrug of Acyclovir

Abstract

This technical guide provides a comprehensive overview of the discovery and development of valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir. It delves into the scientific rationale behind the prodrug approach, necessitated by the poor oral bioavailability of acyclovir. The guide details the strategic selection of the L-valine promoiety, the intricacies of its chemical synthesis and purification, and the extensive preclinical and clinical evaluations that established its superior pharmacokinetic profile and therapeutic efficacy. Key experimental protocols, including in situ intestinal perfusion and oral bioavailability studies, are described in detail to provide actionable insights for researchers in drug development. This document serves as an in-depth resource for scientists and professionals in the pharmaceutical industry, illustrating a highly successful application of prodrug technology to overcome pharmacokinetic challenges and enhance therapeutic value.

The Challenge: Acyclovir's Poor Oral Bioavailability

Acyclovir, a guanosine analog, is a potent and selective inhibitor of herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication. Its mechanism of action relies on its phosphorylation by viral thymidine kinase, followed by conversion to the active triphosphate form, which inhibits viral DNA polymerase. Despite its efficacy, the clinical utility of oral acyclovir is hampered by its low and variable oral bioavailability, which is estimated to be between 10% and 30%.[1][2] This poor absorption necessitates frequent, high doses to achieve and maintain therapeutic plasma concentrations, potentially leading to suboptimal viral suppression and the emergence of resistant strains.[3] The primary reasons for acyclovir's limited oral bioavailability are its hydrophilic nature and reliance on passive diffusion for absorption.[4]

The Prodrug Solution: A Strategic Approach to Enhancing Acyclovir Delivery

To overcome the pharmacokinetic limitations of acyclovir, a prodrug strategy was employed. A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body through enzymatic or chemical transformation. The ideal prodrug for acyclovir would exhibit enhanced absorption from the gastrointestinal tract and then be rapidly and completely converted to acyclovir, thereby increasing its systemic exposure.[5]

Rationale for the L-Valyl Ester Modification

The design of this compound hinged on the esterification of acyclovir with an amino acid. This strategy aimed to leverage the body's natural nutrient transport systems, specifically the peptide transporters, which are highly expressed in the intestinal epithelium.[6] The L-valyl ester of acyclovir, which became this compound, was selected based on a systematic evaluation of various amino acid promoieties.

The key to this compound's enhanced absorption lies in its recognition and transport by the human intestinal peptide transporter 1 (PEPT1).[7][8] This transporter facilitates the uptake of di- and tripeptides from the intestinal lumen into the enterocytes. By mimicking a dipeptide, this compound effectively hijacks this active transport mechanism, leading to significantly greater absorption compared to the passive diffusion of acyclovir.

Structure-Activity Relationship and the Superiority of L-Valine

The choice of L-valine was not arbitrary. Studies comparing various amino acid esters of acyclovir revealed that the L-isomers were more effectively transported than their D-counterparts, indicating a stereoselective transport process.[9] Furthermore, the size and lipophilicity of the amino acid side chain were found to influence the affinity for the PEPT1 transporter. L-valine, with its branched isopropyl side chain, provided an optimal balance of structural recognition by the transporter and subsequent efficient enzymatic cleavage.[10] Preclinical studies in rats demonstrated that both L-Serine-acyclovir and L-Valine-acyclovir (this compound) resulted in an approximately five-fold increase in the area under the curve (AUC) compared to acyclovir alone, highlighting the success of targeting amino acid transporters.[11]

Chemical Synthesis and Purification of this compound Hydrochloride

The commercial synthesis of this compound hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield, particularly to minimize the formation of the diastereomeric D-valyl ester.

Synthetic Pathway

A common synthetic route involves the condensation of N-protected L-valine with acyclovir, followed by deprotection to yield this compound, which is then converted to its hydrochloride salt.

Caption: Generalized synthetic workflow for this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

The following is a representative protocol for the synthesis of this compound hydrochloride:

Step 1: Coupling of N-Benzyloxycarbonyl-L-valine and Acyclovir

-

Dissolve N-benzyloxycarbonyl-L-valine (Cbz-L-valine) in anhydrous dimethylformamide (DMF).

-

Cool the solution to -5°C to 0°C in an ice-salt bath.

-

Add a solution of dicyclohexylcarbodiimide (DCC) in DMF dropwise, maintaining the temperature below 0°C.

-

After stirring for 20-30 minutes, add acyclovir and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Continue stirring at 0°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the precipitated dicyclohexylurea (DCU).

-

Remove the majority of the DMF under reduced pressure.

Step 2: Deprotection and Salt Formation

-

Dissolve the crude N-Cbz-valacyclovir in a suitable solvent such as methanol or a mixture of methanol, tetrahydrofuran (THF), and aqueous HCl.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or HPLC).

-

Filter the catalyst through a bed of celite.

-

To the filtrate, add a calculated amount of hydrochloric acid.

Step 3: Purification

-

Concentrate the solution under reduced pressure.

-

Induce crystallization by adding an anti-solvent such as acetone or isopropanol.

-

Collect the precipitated this compound hydrochloride by filtration.

-

Wash the crystals with the anti-solvent and dry under vacuum.

-

Further purification to remove the D-isomer can be achieved by recrystallization from a solvent system like aqueous acetonitrile.[1]

Preclinical Development: Establishing the Pharmacokinetic and Safety Profile

Extensive preclinical studies were conducted in various animal models to evaluate the oral bioavailability, conversion to acyclovir, and the safety profile of this compound.

Animal Models in Efficacy and Toxicology Studies

-

Rodent Models (Mice and Rats): Mice and rats were used extensively for initial pharmacokinetic and toxicology screening.[12] These models are well-characterized and cost-effective for assessing oral absorption and general toxicity.

-

Guinea Pig Model: The guinea pig model of genital herpes is considered the gold standard for evaluating the efficacy of anti-herpetic drugs as it closely mimics the acute and recurrent nature of the disease in humans.

-

Rabbit Model: The rabbit eye model is often used for studying HSV keratitis.

Preclinical Toxicology and Safety Pharmacology

Preclinical safety evaluation of this compound demonstrated a safety profile comparable to that of acyclovir.[12]

-

Acute and Subchronic Toxicity: Studies in rodents and dogs revealed no unexpected toxicities. The primary dose-limiting toxicity observed at high parenteral doses was obstructive nephropathy due to the crystallization of acyclovir in the renal tubules, a known effect of high-dose acyclovir.[12]

-

Genetic and Reproductive Toxicology: this compound showed no new genetic or reproductive toxicities beyond what was already established for acyclovir.[12]

-

Carcinogenicity: Long-term carcinogenicity bioassays in rats and mice were negative.[12]

Table 1: Key Preclinical Toxicology Endpoints for this compound

| Study Type | Species | Key Endpoints Monitored |

| Acute Toxicity | Rat, Mouse | Mortality, clinical signs of toxicity, gross necropsy. |

| Repeated-Dose Toxicity | Rat, Dog | Clinical observations, body weight, food consumption, ophthalmology, hematology (complete blood count), clinical chemistry (liver enzymes, renal function tests), urinalysis, organ weights, gross and microscopic pathology (histopathology). |

| Genotoxicity | In vitro/In vivo | Ames test (bacterial reverse mutation), chromosomal aberration assays, mouse lymphoma assay. |

| Reproductive Toxicology | Rat, Rabbit | Fertility and early embryonic development, embryofetal development, pre- and postnatal development. |

| Carcinogenicity | Rat, Mouse | Long-term (2-year) assessment of tumor incidence. |

In Vitro and In Vivo Methodologies for Assessing Bioavailability

The enhanced bioavailability of this compound was rigorously quantified through a series of in vitro and in vivo experiments.

In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP technique is a powerful tool for studying the intestinal absorption mechanisms of drugs in a controlled environment while maintaining an intact blood supply.

Caption: Experimental workflow for in situ single-pass intestinal perfusion.

Experimental Protocol: In Situ Single-Pass Intestinal Perfusion

-

Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water. Anesthetize the rats (e.g., with an intraperitoneal injection of pentobarbital).

-

Surgical Procedure: Perform a midline abdominal incision to expose the small intestine. Isolate a 10 cm segment of the jejunum and cannulate both ends with flexible tubing. Keep the exposed segment moist with warm saline.

-

Perfusion: Perfuse the isolated segment with a Krebs-Ringer buffer (pH 6.5, 37°C) containing this compound at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump. The buffer composition is typically: 130 mM NaCl, 5 mM KCl, 1.27 mM MgSO₄, 0.95 mM CaCl₂, 5 mM glucose, and 10 mM NaH₂PO₄.

-

Steady State and Sampling: Allow the system to equilibrate for 30-40 minutes. Then, collect perfusate samples from the outlet cannula at regular intervals (e.g., every 10 minutes) for 60-90 minutes.

-

Sample Analysis: Analyze the concentration of this compound and acyclovir in the collected samples using a validated HPLC method.

-

Calculation of Permeability: Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux: Peff = (Q / 2πrL) * ln(C_in / C_out) Where Q is the perfusion flow rate, r is the intestinal radius, L is the length of the perfused segment, and C_in and C_out are the inlet and outlet drug concentrations, respectively.

Oral Bioavailability Studies in Rats

These studies are crucial for determining the fraction of an orally administered drug that reaches systemic circulation.

Experimental Protocol: Oral Bioavailability Study

-

Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

-

Drug Administration: Divide the rats into groups and administer a single oral dose of either acyclovir or this compound suspended in a vehicle like 0.5% methylcellulose via oral gavage.

-

Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of acyclovir and any remaining this compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis. The absolute bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of acyclovir.

Clinical Development: Confirmation of Efficacy and Safety in Humans

The promising preclinical data paved the way for extensive clinical trials in humans, which confirmed the superior bioavailability and therapeutic benefits of this compound.

Pharmacokinetic Profile in Humans

Clinical studies in healthy volunteers and patients demonstrated that this compound is rapidly and almost completely converted to acyclovir and L-valine after oral administration.[7] The absolute bioavailability of acyclovir from this compound is approximately 54%, which is 3 to 5 times greater than that of oral acyclovir. This enhanced bioavailability results in higher plasma concentrations of acyclovir, which are comparable to those achieved with intravenous acyclovir.

Table 2: Comparative Pharmacokinetic Parameters of Acyclovir and this compound in Humans

| Parameter | Oral Acyclovir (200 mg) | Oral this compound (1000 mg) | Reference(s) |

| Acyclovir Bioavailability (F) | ~20% | ~54% | [7] |

| Acyclovir Cmax (µg/mL) | 0.83 | 5.65 | [7] |

| Acyclovir AUC (µg*h/mL) | 2.3 | 29.6 | [7] |

| Time to Cmax (Tmax) (h) | 1.5 - 2.5 | 1.5 - 2.0 | [7] |

Note: Doses are representative and values can vary between studies.

Caption: Metabolic conversion and mechanism of action of this compound.

Clinical Efficacy and Dosing Advantages

The improved pharmacokinetics of this compound translated into significant clinical benefits. Clinical trials demonstrated that this compound was as effective as acyclovir for the treatment of genital herpes and herpes zoster, but with a more convenient dosing regimen (e.g., twice daily for this compound versus five times daily for acyclovir). This simplified dosing schedule is expected to improve patient compliance and, consequently, treatment outcomes.

Conclusion: A Paradigm of Successful Prodrug Design

The development of this compound stands as a landmark achievement in pharmaceutical sciences, showcasing the power of a well-designed prodrug strategy to overcome the limitations of an otherwise effective parent molecule. By rationally selecting the L-valyl ester to engage with the PEPT1 intestinal transporter, the oral bioavailability of acyclovir was dramatically improved. This meticulously executed development program, from chemical synthesis and preclinical evaluation to extensive clinical trials, resulted in a therapeutically superior medicine with a more convenient dosing regimen, ultimately benefiting millions of patients with herpesvirus infections. The story of this compound continues to serve as an exemplary case study and a source of inspiration for the development of new prodrugs to enhance the therapeutic potential of promising drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histopathology of Preclinical Toxicity Studies - 3rd Edition | Elsevier Shop [shop.elsevier.com]

- 5. Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Preclinical toxicology studies with acyclovir: acute and subchronic tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uop.edu.jo [uop.edu.jo]

- 9. Preclinical toxicology studies with acyclovir: teratologic, reproductive and neonatal tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsonline.com [ijpsonline.com]

- 11. ijpsonline.com [ijpsonline.com]

- 12. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Valacyclovir's Inhibition of Viral DNA Synthesis: A Technical Guide

This guide provides an in-depth exploration of the molecular mechanisms underpinning the antiviral activity of valacyclovir, with a focus on its role in the inhibition of viral DNA synthesis. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate journey of this compound from a prodrug to a potent inhibitor of herpesvirus replication.

Introduction: The Prodrug Advantage

This compound is an antiviral medication widely prescribed for the treatment of infections caused by herpes simplex virus (HSV) and varicella-zoster virus (VZV).[1][2] It is the L-valyl ester prodrug of acyclovir, a modification that significantly enhances its oral bioavailability.[3][4] While acyclovir itself has poor oral absorption (15-30%), this compound boasts a bioavailability of approximately 54-70%, allowing for less frequent dosing and improved patient compliance.[5][6][7] Upon oral administration, this compound is rapidly and almost completely converted to acyclovir and the amino acid L-valine by intestinal and hepatic first-pass metabolism.[3][8] This efficient conversion is key to achieving therapeutic concentrations of the active antiviral agent, acyclovir.

The Molecular Cascade: From Acyclovir to Active Inhibitor

The antiviral efficacy of acyclovir is contingent upon a series of molecular events that occur preferentially within virus-infected cells, a characteristic that confers its high selectivity and favorable safety profile.[9] This targeted activation minimizes effects on uninfected host cells.[10]

Selective Phosphorylation by Viral Thymidine Kinase

The initial and rate-limiting step in the activation of acyclovir is its phosphorylation to acyclovir monophosphate.[11][12] This crucial conversion is catalyzed by a virus-encoded enzyme, thymidine kinase (TK).[13][14] Herpesvirus TK has a much broader substrate specificity and a significantly higher affinity for acyclovir compared to its cellular counterpart.[9][15] Consequently, acyclovir is efficiently phosphorylated primarily in infected cells, leading to a high concentration of the monophosphate form within these cells.[9]

Conversion to the Active Triphosphate Form

Following the initial phosphorylation by viral TK, cellular enzymes, specifically guanylate kinase and other nucleoside diphosphate kinases, catalyze the subsequent phosphorylation of acyclovir monophosphate to acyclovir diphosphate and then to the active form, acyclovir triphosphate.[4][10] The accumulation of acyclovir triphosphate is significantly higher in virus-infected cells than in uninfected cells, further enhancing the drug's selectivity.[9]

The Core Mechanism: Inhibition of Viral DNA Polymerase

Acyclovir triphosphate is the ultimate effector molecule that potently and selectively inhibits viral DNA synthesis.[16] Herpesviruses, being large double-stranded DNA viruses, rely on a viral DNA polymerase for the replication of their genomes during the lytic phase of infection. This enzyme is the primary target of acyclovir triphosphate.[17]

The inhibition of viral DNA polymerase by acyclovir triphosphate occurs through two distinct but complementary mechanisms:

-

Competitive Inhibition: Acyclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[18] Due to its structural similarity to dGTP, acyclovir triphosphate binds to the active site of the viral DNA polymerase.[10][19] This competition effectively reduces the rate of viral DNA elongation. The affinity of acyclovir triphosphate for viral DNA polymerase is substantially higher than for host cell DNA polymerases, contributing to its selective antiviral activity.[20]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir acts as an obligate chain terminator. Acyclovir is a guanine nucleoside analog that lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[10][21] This structural feature prevents further extension of the DNA strand, effectively halting viral replication.[21][22] The incorporation of acyclovir monophosphate into the viral DNA results in a dead-end complex, where the viral DNA polymerase becomes irreversibly bound to the terminated DNA template, further inactivating the enzyme.[9][23][24]

Visualizing the Pathway and Mechanism

To visually represent the intricate process of this compound's action, the following diagrams have been generated using the DOT language.

Caption: Metabolic activation and mechanism of action of this compound.

Quantitative Analysis of this compound and Acyclovir

The following tables summarize key quantitative data related to the pharmacokinetics and antiviral activity of this compound and its active metabolite, acyclovir.

Table 1: Pharmacokinetic Parameters of this compound and Acyclovir

| Parameter | This compound | Acyclovir (from this compound) | Acyclovir (Oral) |

| Bioavailability | ~54-70%[5][6][7] | - | 15-30%[5][12] |

| Time to Peak Concentration (Tmax) | ~0.8-1.5 hours[6] | ~1.5-2.5 hours[7] | ~1.5-2.5 hours[5] |

| Elimination Half-life (t½) | ~0.3 hours[6] | ~2.5-3.3 hours[5] | ~2.5-3.3 hours[5] |

| Primary Route of Elimination | Conversion to acyclovir | Renal[5] | Renal[5] |

Table 2: Comparative Inhibitory Activity of Acyclovir Triphosphate

| Enzyme | Ki (μM) for Acyclovir Triphosphate |

| HSV-1 DNA Polymerase | 0.03[18] |

| Cellular α-DNA Polymerase | 0.15[18] |

| EBV DNA Polymerase | 9.8[18] |

| Cellular β-DNA Polymerase | 11.9[18] |

Experimental Protocols for Mechanistic Validation

To empirically validate the described mechanisms of action, the following experimental protocols can be employed.

Protocol 1: Plaque Reduction Assay for Determining Antiviral Activity

This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus in cell culture.

Methodology:

-

Cell Seeding: Seed Vero cells (or another susceptible cell line) in 6-well plates at a density that will result in a confluent monolayer the following day.

-

Virus Preparation: Prepare serial dilutions of the virus stock (e.g., HSV-1) in serum-free cell culture medium.

-

Drug Preparation: Prepare serial dilutions of acyclovir in serum-free cell culture medium.

-

Infection: When cells are confluent, remove the growth medium and infect the monolayers with a standardized amount of virus (typically 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

-

Treatment: After adsorption, remove the viral inoculum and overlay the cell monolayers with a medium containing 1% methylcellulose and varying concentrations of acyclovir. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator for 2-3 days, or until plaques are visible in the virus-only control wells.

-

Staining and Plaque Counting: Remove the overlay medium and stain the cells with a crystal violet solution. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration.

Protocol 2: Enzyme Inhibition Assay for Viral DNA Polymerase

This assay directly measures the inhibitory effect of acyclovir triphosphate on the activity of purified viral DNA polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Purify viral DNA polymerase from infected cells or use a commercially available recombinant enzyme. Prepare a reaction mixture containing a suitable buffer, a DNA template-primer (e.g., activated calf thymus DNA), and a mixture of dATP, dCTP, TTP, and radiolabeled [³H]dGTP.

-

Inhibitor Preparation: Prepare serial dilutions of acyclovir triphosphate.

-

Reaction Initiation: Initiate the polymerase reaction by adding the viral DNA polymerase to the reaction mixture containing the substrates and varying concentrations of acyclovir triphosphate.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding cold trichloroacetic acid (TCA). Precipitate the newly synthesized DNA on glass fiber filters.

-

Quantification: Wash the filters to remove unincorporated radiolabeled nucleotides. Measure the radioactivity of the precipitated DNA using a scintillation counter.

-

Data Analysis: Calculate the percentage of polymerase inhibition for each concentration of acyclovir triphosphate relative to the no-inhibitor control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration. To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the natural substrate (dGTP) and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow Visualization

Caption: Workflow for key experiments in validating this compound's mechanism.

Conclusion

This compound's elegant design as a prodrug overcomes the pharmacokinetic limitations of acyclovir, delivering a potent antiviral agent to the site of infection. Its mechanism of action, centered on the selective activation by viral thymidine kinase and the subsequent multifaceted inhibition of viral DNA polymerase, exemplifies a highly successful strategy in antiviral drug development. The detailed understanding of these molecular interactions, validated through robust experimental methodologies, continues to provide a foundation for the development of new and improved antiviral therapies.

References

- 1. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 2. This compound | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound versus acyclovir for the treatment of herpes zoster ophthalmicus in immunocompetent patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyclovir versus this compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 5. Acyclovir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. Antiviral therapy of varicella-zoster virus infections - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Thymidine Kinase Mutations Conferring Acyclovir Resistance in Herpes Simplex Type 1 Recombinant Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Phosphorylation of four acyclic guanosine analogs by herpes simplex virus type 2 thymidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Understanding the Antiviral Effects: How Valaciclovir Works to Combat Viral Infections - Los Angeles Hub [wdch10.laphil.com]

- 17. Herpesvirus DNA polymerases: Structures, functions and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. Acyclovir inhibition of Epstein-Barr virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 21. brainkart.com [brainkart.com]

- 22. Acyclovir inhibition of viral DNA chain elongation in herpes simplex virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acyclovir: discovery, mechanism of action, and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The Antiherpetic Drug Acyclovir Inhibits HIV Replication and Selects the V75I Reverse Transcriptase Multidrug Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological profile of Valacyclovir hydrochloride

An In-Depth Technical Guide to the Pharmacological Profile of Valacyclovir Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound hydrochloride is a cornerstone of antiherpetic therapy, representing a significant pharmacological advancement over its parent compound, acyclovir. As the L-valyl ester prodrug of acyclovir, it overcomes the primary limitation of poor oral bioavailability that constrained the therapeutic utility of its predecessor.[1][2] This guide provides a comprehensive technical analysis of this compound's pharmacological profile, beginning with its fundamental chemical properties and tracing its path from oral administration to its ultimate mechanism of antiviral action. We will dissect its pharmacokinetic and pharmacodynamic properties, supported by quantitative data and clinical efficacy findings. Furthermore, this document explores the safety profile, mechanisms of viral resistance, and provides detailed experimental protocols for its preclinical evaluation, offering a holistic resource for the scientific community engaged in antiviral research and development.

Chemical and Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of the L-valine ester of acyclovir.[3] This esterification is the key to its enhanced pharmacokinetic profile.

-

Chemical Name: L-valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride[3][4]

-

Solubility: Maximum solubility in water at 25°C is 174 mg/mL.[3][5]

The addition of the L-valine moiety exploits natural amino acid transport mechanisms in the human intestine, a critical factor for its improved absorption.[1][6]

Mechanism of Action: A Prodrug Strategy for Targeted Antiviral Activity

The therapeutic action of this compound is entirely dependent on its conversion to acyclovir and the subsequent selective activation within virus-infected cells. This multi-step process ensures potent antiviral activity with minimal impact on uninfected host cells.

Bioactivation Pathway

Upon oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the intestine and liver.[1][7] Intestinal and hepatic esterases efficiently hydrolyze the L-valyl ester bond, releasing acyclovir and the natural amino acid L-valine into systemic circulation.[1][8][9] Over 95% of the administered this compound dose is converted to acyclovir.[1][10]

Selective Phosphorylation and Inhibition of Viral DNA Synthesis

The selectivity of acyclovir's antiviral action stems from its interaction with viral thymidine kinase (TK).[3]

-

Initial Phosphorylation: In cells infected with herpesviruses like HSV or VZV, the viral TK enzyme recognizes acyclovir as a substrate and efficiently converts it to acyclovir monophosphate. This step is critical, as the viral TK is approximately 3000 times more effective at phosphorylating acyclovir than the host cell's TK.[8]

-

Conversion to Triphosphate: Host cell enzymes, such as guanylate kinase, further phosphorylate the monophosphate to acyclovir diphosphate and subsequently to acyclovir triphosphate (ACV-TP), the active antiviral compound.[3][8]

-

Inhibition of Viral DNA Polymerase: ACV-TP potently inhibits viral DNA replication through a tripartite mechanism.[3][7]

-

Competitive Inhibition: ACV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[7]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, ACV-TP acts as an obligate chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[8]

-

Inactivation of Polymerase: The binding of the terminated DNA chain to the viral DNA polymerase can lead to irreversible inactivation of the enzyme.[3][7]

-

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The primary clinical advantage of this compound over acyclovir is its superior pharmacokinetic profile, which allows for less frequent dosing.[1][11]

Absorption and Bioavailability

This compound is well absorbed from the gastrointestinal tract, likely involving intestinal dipeptide transporters.[1][6] This active transport mechanism is responsible for its significantly enhanced bioavailability.

| Parameter | This compound (1g dose) | Acyclovir (800mg dose) |

| Acyclovir Bioavailability | ~54%[1][9][10] | 15% - 30%[1] |

| Resulting AUC | 3 to 5-fold higher than oral acyclovir[10][12] | Lower, variable exposure |

| Dosing Frequency | Reduced (e.g., once or twice daily for suppression)[11] | High (e.g., up to 5 times daily)[1] |

| Table 1: Bioavailability Comparison of this compound and Acyclovir |

Distribution, Metabolism, and Excretion

-

Distribution: Acyclovir exhibits low protein binding (9% to 33%).

-

Metabolism: As detailed previously, this compound is almost completely converted to acyclovir and L-valine.[9] Neither this compound nor acyclovir is metabolized by cytochrome P450 enzymes, indicating a low potential for CYP-mediated drug interactions.[9]

-

Excretion: Acyclovir is primarily eliminated by the kidneys through glomerular filtration and tubular secretion. The mean half-life of acyclovir is approximately 2.5 to 3.3 hours in patients with normal renal function.

Pharmacodynamics and Antiviral Spectrum

This compound, via its conversion to acyclovir, is active against most species in the herpesvirus family.[8] The inhibitory activity is highly selective for infected cells.[3]

| Virus | In Vitro Potency (IC₅₀) | Clinical Relevance |

| Herpes Simplex Virus type 1 (HSV-1) | High | Highly effective for orolabial and genital herpes[8] |

| Herpes Simplex Virus type 2 (HSV-2) | High | Highly effective for genital herpes[8] |

| Varicella-Zoster Virus (VZV) | Moderate | Effective for shingles and chickenpox[8] |

| Epstein-Barr Virus (EBV) | Lower | Limited evidence for clinical efficacy[8] |

| Cytomegalovirus (CMV) | Low | Used for prophylaxis in high-risk transplant cases[8] |

| Table 2: Antiviral Spectrum and Relative In Vitro Potency of Acyclovir[8][13] |

Clinical Efficacy and Indications

This compound is approved for a range of indications in both adult and pediatric populations, with dosing regimens tailored to the specific virus and disease state (acute treatment vs. suppression).[14][15]

| Indication | Population | Typical Dosage Regimen | Key Efficacy Outcomes |

| Herpes Zoster (Shingles) | Immunocompetent Adults | 1g three times daily for 7 days[4] | More effective than acyclovir in reducing the duration of zoster-associated pain.[2] |

| Genital Herpes (Initial Episode) | Immunocompetent Adults | 1g twice daily for 10 days[16] | Hastens lesion healing and reduces viral shedding.[2] |

| Genital Herpes (Recurrent Episode) | Immunocompetent Adults | 500mg twice daily for 3 days[16] | Shortens duration of lesions and symptoms.[17] |

| Genital Herpes (Suppressive Therapy) | Immunocompetent Adults | 500mg or 1g once daily[18] | Reduces recurrence frequency by ≥75%; reduces transmission risk.[18][19] |

| Herpes Labialis (Cold Sores) | Adults & Pediatrics (≥12 years) | 2g twice daily for 1 day[20] | Reduces healing time of cold sores. |

| Chickenpox | Pediatrics (2 to <18 years) | 20 mg/kg three times daily for 5 days[20] | Reduces number of lesions and duration of fever when started early. |

| Table 3: Summary of Key Clinical Indications and Efficacy for this compound |

Safety, Tolerability, and Drug Interactions

This compound is generally well-tolerated, with a safety profile comparable to acyclovir and placebo in long-term studies.[21][22]

-

Common Adverse Reactions: The most frequently reported side effects include headache, nausea, and abdominal pain.[23][24][25]

-

Serious Adverse Reactions:

-

Acute Renal Failure: May occur, particularly in elderly patients, those with underlying renal impairment, or those receiving higher than recommended doses without adequate hydration.[23] Concomitant use of other nephrotoxic drugs increases this risk.[15][23]

-

Central Nervous System Effects: Confusion, hallucinations, and seizures have been reported, primarily in patients with renal impairment or other predisposing factors.[15][26]

-

Thrombotic Thrombocytopenic Purpura/Hemolytic Uremic Syndrome (TTP/HUS): Rare but serious cases have been reported in patients with advanced HIV disease and in transplant recipients.[4][23]

-

-

Drug Interactions:

Mechanisms of Viral Resistance

While resistance is rare in immunocompetent individuals (<0.5%), it is a significant concern in immunocompromised populations (~5%).[22][29] Resistance to acyclovir (and therefore this compound) primarily arises from mutations in two viral genes.[30][31]

-

Thymidine Kinase (TK) Gene Mutations: This is the most common mechanism (>90% of cases).[31] Mutations can lead to an absent or deficient TK enzyme, preventing the initial, critical phosphorylation of acyclovir.[30][31]

-

DNA Polymerase Gene Mutations: Less frequently, mutations in the viral DNA polymerase gene can alter the enzyme's structure, reducing its affinity for acyclovir triphosphate.[30] Viruses with this mutation may exhibit cross-resistance to other polymerase inhibitors like foscarnet.[29]

Because this compound and famciclovir both rely on activation by viral TK, cross-resistance is common.[32] Infections with resistant strains are typically managed with alternative agents like foscarnet or cidofovir, which do not require activation by viral TK.[30][32]

Key Experimental Protocols

Protocol: In Vitro Antiviral Susceptibility via Plaque Reduction Assay

This protocol provides a self-validating system to determine the concentration of acyclovir that inhibits viral plaque formation by 50% (IC₅₀).

Objective: To quantify the susceptibility of a herpesvirus isolate to acyclovir.